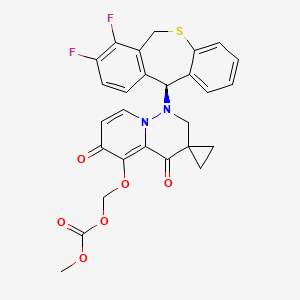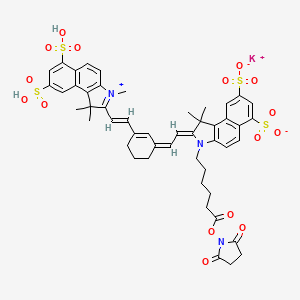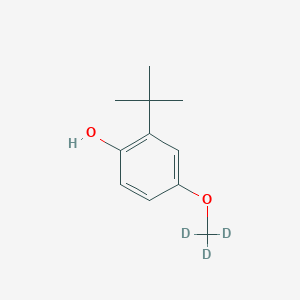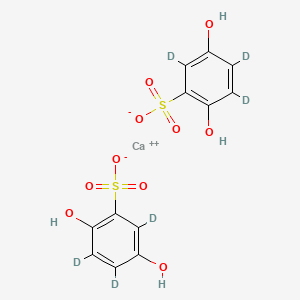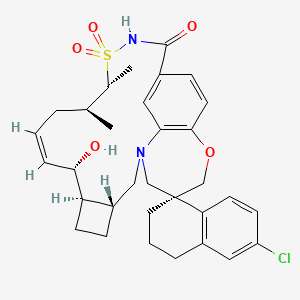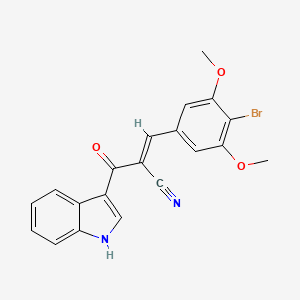
Anti-hyperglycemic agent-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Anti-hyperglycemic agent-1 involves several steps, including the preparation of key intermediates and the final compound. The synthetic route typically includes:
Chemical Resolution: This method involves the separation of enantiomers using a chiral resolving agent.
Asymmetric Hydrogenation: This method uses a chiral catalyst to produce optically pure compounds.
Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
化学反应分析
Anti-hyperglycemic agent-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Anti-hyperglycemic agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of Anti-hyperglycemic agent-1 involves the inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose . By inhibiting this enzyme, the compound reduces the rate of glucose absorption in the intestines, leading to lower blood glucose levels. This mechanism is particularly beneficial for managing postprandial hyperglycemia in diabetic patients .
相似化合物的比较
Anti-hyperglycemic agent-1 is unique due to its high potency and specificity for α-glucosidase inhibition. Similar compounds include:
Acarbose: Another α-glucosidase inhibitor used in the treatment of diabetes.
Miglitol: A similar compound with a different chemical structure but similar mechanism of action.
Voglibose: Another α-glucosidase inhibitor with a distinct structure and pharmacokinetic profile.
Compared to these compounds, this compound offers a higher potency and potentially fewer side effects, making it a promising candidate for further research and development .
属性
分子式 |
C20H15BrN2O3 |
|---|---|
分子量 |
411.2 g/mol |
IUPAC 名称 |
(E)-3-(4-bromo-3,5-dimethoxyphenyl)-2-(1H-indole-3-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C20H15BrN2O3/c1-25-17-8-12(9-18(26-2)19(17)21)7-13(10-22)20(24)15-11-23-16-6-4-3-5-14(15)16/h3-9,11,23H,1-2H3/b13-7+ |
InChI 键 |
IYWSYRVXJAQEPA-NTUHNPAUSA-N |
手性 SMILES |
COC1=CC(=CC(=C1Br)OC)/C=C(\C#N)/C(=O)C2=CNC3=CC=CC=C32 |
规范 SMILES |
COC1=CC(=CC(=C1Br)OC)C=C(C#N)C(=O)C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



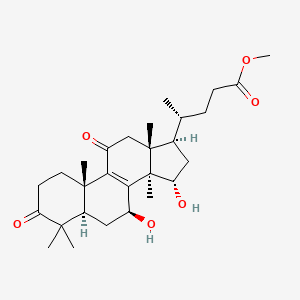
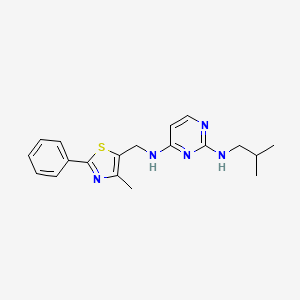
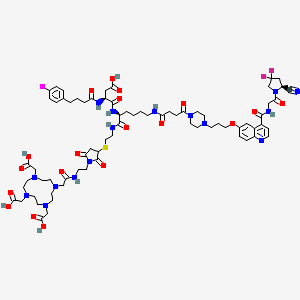
![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
